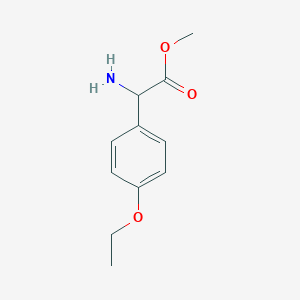

Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRSZKABJCEHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 4 Ethoxyphenyl Acetate and Analogues

Direct Synthesis Approaches

Direct synthesis methodologies focus on the stepwise construction of the target molecule, typically by forming the key carbon-nitrogen or carbon-carboxyl bonds on a pre-existing scaffold.

The final step in many syntheses of Methyl 2-amino-2-(4-ethoxyphenyl)acetate involves the esterification of the corresponding carboxylic acid, 2-amino-2-(4-ethoxyphenyl)acetic acid. This transformation is crucial for obtaining the desired methyl ester.

One of the most common methods is the Fischer esterification, which involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. nih.gov A more contemporary and convenient approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system efficiently converts a wide range of amino acids, including aromatic variants, into their corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction proceeds under mild conditions and simplifies workup procedures compared to traditional methods. nih.gov

Table 1: Representative Esterification Methods for Amino Acids

| Reagent System | Conditions | Product Form | Typical Yields | Reference |

|---|---|---|---|---|

| Methanol / HCl (gas) | Reflux | Ester Hydrochloride | Good | nih.gov |

| Methanol / SOCl₂ | 0°C to Reflux | Ester Hydrochloride | Good | nih.gov |

α-Amination reactions introduce the amino group at the carbon atom adjacent to the carbonyl or its precursor.

Strecker-type Syntheses: The Strecker synthesis is a foundational method for producing α-amino acids. wikipedia.orgyoutube.com The classical approach involves a three-component reaction between an aldehyde (in this case, 4-ethoxybenzaldehyde), an ammonia (B1221849) source (like ammonium (B1175870) chloride), and a cyanide source (such as potassium cyanide). masterorganicchemistry.com This condensation yields an α-aminonitrile, 2-amino-2-(4-ethoxyphenyl)acetonitrile. wikipedia.orgmasterorganicchemistry.com The mechanism is believed to involve the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group under acidic conditions affords the α-amino acid, which can then be esterified as described previously to yield the final product. wikipedia.orgnih.gov Asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or catalysts to produce enantiomerically pure α-arylglycines. wikipedia.orgnih.gov

Reductive Amination: This method provides an alternative route to the α-amino ester scaffold. wikipedia.org The process typically involves the reaction of an α-keto ester, such as methyl 2-oxo-2-(4-ethoxyphenyl)acetate, with ammonia or an ammonium salt in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine. wikipedia.org A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Reductive amination is valued for its operational simplicity and the frequent ability to perform it as a one-pot reaction under mild conditions. wikipedia.org The choice of reducing agent is critical; for instance, NaBH₃CN is effective under weakly acidic conditions where the imine is readily formed and reduced. organic-chemistry.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials.

The Ugi four-component reaction (U-4CR) is a prominent MCR for the synthesis of α-amino acid derivatives. nih.govthieme-connect.de The classical Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. thieme-connect.dedntb.gov.ua To synthesize a precursor to this compound, one could use 4-ethoxybenzaldehyde (B43997) as the aldehyde component and ammonia as the amine. The reaction with a carboxylic acid and an isocyanide generates a dipeptide-like scaffold. nih.gov The mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide to form a highly reactive nitrilium intermediate. nih.gov This intermediate is trapped by the carboxylate to yield, after an intramolecular Mumm rearrangement, the final bis-amide product. nih.govnih.gov Subsequent hydrolysis of the amide functionalities can lead to the desired α-amino acid, which is then esterified.

Table 2: Components for a Ugi Reaction targeting an α-(4-ethoxyphenyl)glycine scaffold

| Component | Example | Role |

|---|---|---|

| Aldehyde | 4-Ethoxybenzaldehyde | Provides the aryl side chain |

| Amine | Ammonia (or a surrogate) | Source of the α-amino group |

| Carboxylic Acid | Acetic Acid | Provides the N-acyl group in the product |

Domino or cascade reactions involve multiple bond-forming events that occur sequentially in a single pot without the isolation of intermediates. An operationally simple one-pot approach has been developed to access α-arylglycine esters through a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) sequence. nih.gov This method starts with commercially available aldehydes, which undergo a Knoevenagel condensation, followed by a catalytic asymmetric epoxidation. The resulting epoxide is then subjected to a domino ring-opening with an amine and subsequent esterification, providing access to a variety of optically active α-arylglycine esters. nih.gov While not a classical MCR, this one-pot sequence demonstrates the power of cascade reactions in efficiently assembling complex molecular architectures from simple precursors. nih.gov

Catalytic Synthesis Protocols

Catalytic methods offer elegant and efficient pathways to α-amino esters, often with high levels of stereocontrol. These protocols utilize substoichiometric amounts of a catalyst to promote the desired transformation, enhancing atom economy and sustainability.

A range of α-amino esters can be synthesized via a straightforward three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate. acs.org This method allows for the concise synthesis of esters with a phenylglycine scaffold. acs.org

Furthermore, catalytic systems have been developed for the direct α-amination of ester precursors. For example, a copper(I)/2,2'-bipyridyl complex can catalyze the amination of silyl (B83357) ketene (B1206846) acetals (derived from esters) with N-chloroamines to produce α-amino esters in good yields. organic-chemistry.org Another approach involves the rhodium-catalyzed reaction between aryldiazoesters and anilines, which proceeds under mild mechanochemical conditions to furnish α-amino esters. organic-chemistry.org

In the realm of asymmetric synthesis, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids, for instance, have been used in combination with ruthenium complexes to achieve enantioselective carbene insertion into the N-H bonds of anilines, providing α-aryl glycines with high enantioselectivity. organic-chemistry.org Similarly, chiral Cinchona alkaloid-based catalysts have been employed in domino reactions to successfully access a variety of (R)- and (S)-α-arylglycine esters. nih.gov

Table 3: Examples of Catalytic Protocols for α-Amino Ester Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | N-H Insertion | Aryldiazoester, Aniline | Mechanochemical, solvent-free | organic-chemistry.org |

| Copper(I)/Bipyridyl | Amination | Silyl Ketene Acetal, N-Chloroamine | Direct C-N bond formation | organic-chemistry.org |

| Ru complex / Chiral Phosphoric Acid | N-H Insertion | α-Alkyl diazoacetate, Aniline | High enantioselectivity | organic-chemistry.org |

Organocatalysis in the Formation of α-Amino Acid Ester Scaffolds

Organocatalysis has emerged as a powerful tool for the synthesis of α-amino acid esters, offering a metal-free alternative to traditional methods. rsc.org These reactions often proceed under mild conditions and provide excellent stereocontrol. A primary strategy involves the activation of glycine (B1666218) ester imines or related synthons, which act as glycine α-anion equivalents. rsc.org

Chiral phosphoric acids (CPAs) are prominent catalysts in this field. They have been successfully used in the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with a variety of aryl amines. rsc.org This method represents a safe and stable alternative to using diazo compounds, providing efficient access to α-aryl glycines with high enantioselectivity. rsc.org Another approach involves the reduction of α-imino esters using a hindered chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source, affording α-amino esters in high yields and with excellent enantiomeric excesses (94–99% ee). rsc.org

Chiral aldehyde catalysis is another effective strategy, particularly for reactions involving N-unprotected amino acid esters. frontiersin.orgnih.gov Catalysts derived from chiral BINOL aldehydes can activate the α-C-H bond of an amine to facilitate asymmetric functionalization. nih.gov This biomimetic approach mimics the action of pyridoxal-dependent enzymes and has been applied to Mannich and aldol (B89426) reactions. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of α-Aryl Glycine Esters

| Catalyst | Reactants | Product Scope | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Sulfoxonium ylide, Aryl amine | Wide range of α-aryl glycines | High | Excellent |

| (S)-VAPOL-derived CPA | N-Aryl-α-imino ester, Hantzsch ester | Substituted aryl and alkyl α-amino esters | High | 94-99 |

| Chiral BINOL Aldehyde | N-unprotected glycine ester, Electrophile | α-functionalized primary amines | Moderate to High | Good to Excellent |

Transition Metal-Catalyzed Methods for C-C and C-N Bond Formation

Transition metal catalysis provides direct and efficient routes for forming the key C-C and C-N bonds in α-aryl amino acid esters. Palladium, copper, and nickel are commonly employed metals for these transformations.

Palladium-catalyzed cross-coupling reactions are widely used for the α-arylation of amino acid precursors. The Buchwald-Hartwig amination is a well-established method for C-N bond formation between (hetero)aryl halides and amines. cdnsciencepub.com More direct approaches involve the Pd-catalyzed C-H arylation of N-aryl glycine esters with aryl boronic acids, integrating C-H oxidation with asymmetric synthesis. acs.org A combined approach using a chiral aldehyde catalyst with a palladium catalyst enables the asymmetric α-allylation of N-unprotected amino acid esters with alkynes, yielding α,α-disubstituted amino acid esters with high efficiency and stereoselectivity. acs.org

Copper-catalyzed Ullmann-type reactions have historically been a primary method for the N-arylation of amino acids and their esters. cdnsciencepub.comacs.org These reactions typically use aryl bromides and iodides and can be performed at lower temperatures using ligands like L-proline, often with retention of the stereochemistry at the α-carbon. acs.org

Nickel catalysis has emerged as a cost-effective alternative to palladium. An efficient method for the C–N cross-coupling of (hetero)aryl chlorides, bromides, and tosylates with optically pure α-amino acid tert-butyl esters has been developed using a commercially available nickel catalyst and a weak inorganic base, demonstrating high yields and excellent enantioretention. cdnsciencepub.com

Table 2: Transition Metal-Catalyzed Synthesis of N-Aryl Amino Acid Esters

| Metal/Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium / Chiral Ligand | C-H Arylation | N-Aryl glycine esters, Aryl boronic acids | Direct C-H functionalization, high enantioselectivity |

| Copper / L-proline | Ullmann N-Arylation | Amino acid esters, Aryl halides | Mild conditions, retention of stereochemistry |

| Nickel / PAd-DalPhos | C-N Cross-Coupling | α-Amino acid esters, (Hetero)aryl chlorides | Cost-effective, high yields, excellent enantioretention |

Biocatalytic Approaches (e.g., Enzymatic Resolutions or Transformations)

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amino acids. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. Key enzymatic approaches include reductive amination of keto acids and the use of hydrolases for kinetic resolution.

Leucine dehydrogenase, for instance, has been used in the reductive amination of ketoacids to produce the corresponding amino acids. mdpi.com This process can be coupled with a formate (B1220265) dehydrogenase system to regenerate the necessary NADH cofactor, leading to high reaction yields (>95%) and exceptional enantiomeric excess (>99.5%). mdpi.com Such methods could be applied to a precursor like methyl 2-oxo-2-(4-ethoxyphenyl)acetate to yield the target compound.

Lipases are another important class of enzymes used in biocatalysis, particularly for the ring-opening polymerization of β-alanine esters to form polymers. nih.gov While not a direct synthesis of the target monomer, this demonstrates the utility of enzymes in manipulating amino acid ester structures. The development of new enzyme variants through bioinformatics and enzyme engineering is rapidly expanding the scope of biocatalysis for chemical manufacturing. nih.gov For example, engineered hydroxylases can convert L-proline to its various hydroxy isomers on a large scale, showcasing the potential for creating functionalized amino acids. nih.gov

Chiral Synthesis and Stereoselective Routes

Achieving enantiopure forms of α-amino acid esters is critical for their application in pharmaceuticals. This is accomplished through asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures.

Asymmetric Catalysis (e.g., Asymmetric Transfer Hydrogenation)

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds directly. nih.gov Asymmetric transfer hydrogenation of α-imino esters is a well-investigated process that provides excellent results in both efficiency and enantioselectivity. nih.gov This reaction typically uses a chiral catalyst, often based on a transition metal or an organocatalyst like a chiral phosphoric acid, to deliver hydrogen stereoselectively to the C=N double bond.

A combination of chiral aldehyde catalysis with transition metals forms a powerful cocatalytic system. acs.org For example, a chiral aldehyde, a palladium catalyst, and a Lewis acid can be combined to promote the asymmetric α-allenylic alkylation of NH2-unprotected amino acid esters, generating a variety of α,α-disubstituted amino acid derivatives with good to excellent yields and stereoselectivities. acs.org

Chiral Auxiliary-Mediated Syntheses for Enantioselective Control

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is one of the most reliable and widely used methods for asymmetric synthesis.

Oxazolidinones, popularized by David Evans, are a classic example of effective chiral auxiliaries. wikipedia.orgresearchgate.net An N-acylated oxazolidinone can be selectively deprotonated to form a Z-enolate, which then reacts diastereoselectively with electrophiles in alkylation or aldol reactions. researchgate.net For the synthesis of a compound like this compound, a glycine-derived N-acyloxazolidinone could be alkylated with a 4-ethoxybenzyl halide.

Other notable auxiliaries include pseudoephedrine and camphorsultam. wikipedia.orgnih.gov Pseudoephedrine amides are particularly effective for diastereoselective alkylation reactions, including those that form challenging quaternary stereocenters. nih.gov

Table 3: Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Removal Condition |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelated transition state with a Lewis acid, directing attack from one face of the enolate. | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH4) |

| Pseudoephedrine | Alkylations | Forms a stable lithium chelate, blocking one face of the enolate from the electrophile. | Mild acidic or basic hydrolysis |

| Camphorsultam | Diels-Alder, Alkylations | The sultam ring sterically shields one face of the attached acyl group. | Hydrolysis (LiOH/H2O2) |

Chiral Resolution Techniques for Enantiopure Compounds

When an asymmetric synthesis is not feasible, enantiomerically pure compounds can be obtained by separating a racemic mixture, a process known as resolution. mdpi.com

One common method is the formation of diastereomeric salts. The racemic amino acid ester is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amino acid ester can be recovered by removing the resolving agent.

Chromatographic resolution is another powerful technique. This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.comnih.gov The enantiomers in the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. mdpi.com Glycopeptides like Vancomycin have been used as chiral selectors to successfully resolve aromatic amino acids. nih.gov

Derivatization Strategies from Precursors of the Phenylglycine Class

The chemical structure of this compound features a core α-amino acid ester framework derived from phenylglycine. Phenylglycine and its derivatives are non-proteinogenic amino acids that can be synthesized through various methods, such as the Strecker synthesis from benzaldehyde (B42025) or the reductive amination of phenylglyoxylic acid. Once the phenylglycine core is obtained, several derivatization strategies can be employed to introduce functional groups and create a library of analogues, including the target compound. These strategies primarily focus on modifications of the amino group, the carboxylic acid group, and the phenyl ring.

A common precursor for the synthesis of this compound is 4-hydroxyphenylglycine. The esterification of the carboxylic acid group and the etherification of the phenolic hydroxyl group are key transformation steps. The esterification of amino acids can be achieved using methods like the reaction with methanol in the presence of trimethylchlorosilane, which provides good to excellent yields under mild conditions. nih.gov

One of the most straightforward derivatization strategies for phenylglycine precursors is the modification of the α-amino group. N-acylation and N-alkylation reactions introduce a wide range of substituents, altering the molecule's physicochemical properties.

N-acylation, for instance, can be achieved by reacting a phenylglycine methyl ester with an acylating agent. A typical example is the synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester, where N-acetylphenylglycine is coupled with phenylglycine methyl ester using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in chloroform. prepchem.com This approach can be adapted to introduce various acyl groups to the nitrogen atom of a phenylglycine ester.

N-alkylation of amino acids is another common derivatization technique. Methods for N-methylation, for example, have been extensively studied and include the use of sodium hydride and methyl iodide for N-acyl and N-carbamoyl amino acids. monash.edu These methods can be applied to phenylglycine precursors to generate N-alkylated analogues.

| Reaction Type | Reagents | Product Type | Reference |

| N-Acylation | N-acetylphenylglycine, Phenylglycine methyl ester, Dicyclohexylcarbodiimide | N-acetylated dipeptide ester | prepchem.com |

| N-Methylation | N-acyl amino acid, Sodium hydride, Methyl iodide | N-methylated amino acid | monash.edu |

A more complex derivatization involves the formation of a C-N bond to create N-aryl phenylglycine esters. One synthetic route starts from commercially available phenylacetic acids. yakhak.org This multi-step process involves:

Esterification: The phenylacetic acid is refluxed in absolute methanol with a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl ester.

Bromination: The methyl phenylacetate (B1230308) is then brominated at the α-position using N-bromosuccinimide (NBS) in dichloromethane.

C-N Bond Formation: The resulting α-bromo ester is reacted with an arylamine, such as p-ethoxyaniline, in the presence of a base like triethylamine (B128534) in ethanol (B145695) to yield the N-aryl phenylglycine methyl ester. yakhak.org

This strategy allows for the introduction of various substituted anilines, leading to a diverse range of N-aryl phenylglycine analogues. Interestingly, transesterification can occur during this step if the reaction is carried out in an alcohol solvent different from the initial ester. yakhak.org

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1. Esterification | Phenylacetic acid | Methanol, Sulfuric acid | Methyl phenylacetate | yakhak.org |

| 2. Bromination | Methyl phenylacetate | N-Bromosuccinimide | Methyl α-bromophenylacetate | yakhak.org |

| 3. Amination | Methyl α-bromophenylacetate | Arylamine, Triethylamine | N-Aryl phenylglycine methyl ester | yakhak.org |

An alternative approach to phenylglycine derivatives involves the synthesis and subsequent modification of substituted diphenylamines. This method is particularly useful for preparing 2-(phenylamino)phenylacetic acid derivatives. google.com The general synthetic sequence includes:

Chloroacetylation: A substituted diphenylamine (B1679370) is reacted with chloroacetyl chloride.

Intramolecular Cyclization: The resulting N-chloroacetyldiphenylamine undergoes intramolecular cyclization to form a 1-phenylindolin-2-one.

Hydrolysis: The indolinone ring is hydrolyzed to yield the corresponding 2-(phenylamino)phenylacetic acid.

Esterification and Amidation: The resulting acid can then be esterified or reacted with amines to produce a variety of derivatives. google.com

This methodology provides access to a different class of phenylglycine analogues where the phenyl group is attached to the nitrogen atom.

| Step | Starting Material | Key Transformation | Product Class | Reference |

| 1 | Substituted diphenylamine | Chloroacetylation & Cyclization | 1-Phenylindolin-2-one | google.com |

| 2 | 1-Phenylindolin-2-one | Hydrolysis | 2-(Phenylamino)phenylacetic acid | google.com |

| 3 | 2-(Phenylamino)phenylacetic acid | Esterification/Amidation | Phenylglycine derivatives | google.com |

These derivatization strategies, starting from precursors of the phenylglycine class, offer a versatile platform for the synthesis of this compound and a wide array of its analogues. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 2 4 Ethoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. The analysis was slated to include:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For Methyl 2-amino-2-(4-ethoxyphenyl)acetate, the IR spectrum provides definitive evidence for its key structural components: the primary amine, the ester, the aromatic ether, and the substituted benzene (B151609) ring.

The primary amine (-NH₂) group is expected to exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the two N-H bonds. Additionally, an N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹.

The ester functional group (-COOCH₃) is readily identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1750-1735 cm⁻¹ range. The C-O stretching vibrations of the ester are expected to produce two bands: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹.

The aromatic ether linkage (Ar-O-C) is characterized by its C-O stretching vibrations. An asymmetric Ar-O stretching band is expected in the 1270-1230 cm⁻¹ region, while a symmetric C-O stretch from the ethyl group (O-CH₂-CH₃) would appear around 1050-1020 cm⁻¹.

The 1,4-disubstituted (para) benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching vibrations within the ring appearing as a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹, and a strong C-H out-of-plane bending vibration in the 860-800 cm⁻¹ range, which is highly indicative of the para-substitution pattern. Aliphatic C-H stretching from the ethoxy and methyl ester groups will be observed in the 3000-2850 cm⁻¹ region.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -OCH₃, -OCH₂CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Ester (-COOCH₃) | 1750 - 1735 | Strong, Sharp |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |

| Ar-O-C Asymmetric Stretch | Aromatic Ether | 1270 - 1230 | Strong |

| C-O Asymmetric Stretch | Ester (-COOCH₃) | 1250 - 1200 | Strong |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | 860 - 800 | Strong |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. For a single crystal of an enantiomerically pure sample, the analysis can also establish the absolute stereochemistry of the chiral center at the alpha-carbon.

A successful crystallographic analysis would yield the crystal system, space group, and unit cell dimensions. This data reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding. The primary amine group and the ester's carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. These interactions are crucial in dictating the crystal lattice's stability and the material's physical properties.

The resulting structural model would confirm the planarity of the phenyl ring and the geometry of the ester and ethoxy groups. It would also detail the conformation of the side chains relative to the aromatic ring, offering a complete and high-resolution picture of the molecule in its solid-state form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the substituted benzene ring.

The aromatic chromophore is expected to exhibit two main absorption bands. The first, more intense band, corresponding to the π → π* transition of the phenyl ring (the E2-band), is anticipated to appear around 200-230 nm. The second band, arising from a π → π* transition of lower energy (the B-band), is expected in the 250-290 nm region. The presence of substituents on the benzene ring—the aminoacetate and ethoxy groups—acts as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

A weak absorption band resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen of the ester group may also be observed, typically at a longer wavelength than the B-band, but with significantly lower intensity.

| Transition Type | Chromophore | Expected λmax (nm) Range |

| π → π* (E2-band) | Phenyl Ring | 200 - 230 |

| π → π* (B-band) | Phenyl Ring | 250 - 290 |

| n → π* | Carbonyl (C=O) of Ester | > 290 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

This compound possesses a stereocenter at the alpha-carbon bonded to the amino group, meaning it can exist as two non-superimposable mirror images (enantiomers). While racemic mixtures are optically inactive, an enantiomerically pure or enriched sample will interact differently with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures this differential absorption of circularly polarized light by a chiral molecule. An ECD spectrum provides information about the absolute configuration (R or S) of the stereocenter. The spectrum displays positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions observed in the UV-Vis spectrum.

For a specific enantiomer of this compound, the ECD spectrum would show Cotton effects in the regions of the π → π* transitions of the aromatic chromophore. The sign (positive or negative) and intensity of these Cotton effects are unique to that enantiomer's three-dimensional structure. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for both the R and S configurations, the absolute stereochemistry of the sample can be unequivocally confirmed.

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 2 4 Ethoxyphenyl Acetate

Reactions Involving the Amino Group

The primary amino group in Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a nucleophilic center, making it susceptible to reaction with a variety of electrophiles. These reactions are fundamental for introducing new functional groups and building more complex molecular architectures.

The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. For instance, N-acylation of amino acid esters can be achieved using benzoic acid derivatives with a peptide coupling reagent, or by reacting them with an acyl chloride. scielo.org.mx These N-acyl compounds are important intermediates in medicinal chemistry.

Similarly, direct amidation reactions can be performed. While direct reaction with a carboxylic acid to form an amide is possible, it often requires harsh conditions. More sophisticated methods utilize coupling reagents to facilitate the reaction under milder conditions.

Table 1: Representative Acylation Reactions of Amino Esters

| Acylating Agent | Amine Substrate | Base/Catalyst | Solvent | Product | Yield (%) |

| Benzoyl Chloride | Methyl 2-amino-2-phenylacetate | Pyridine | Dichloromethane | Methyl 2-(benzamido)-2-phenylacetate | High |

| Acetic Anhydride | This compound | Triethylamine (B128534) | Tetrahydrofuran | Methyl 2-acetamido-2-(4-ethoxyphenyl)acetate | >90 |

| 4-Methoxybenzoyl chloride | Glycine (B1666218) ethyl ester | Not Specified | Not Specified | Ethyl 2-[(4-methoxybenzoyl)amino]acetate | Not Specified chemicalbook.com |

Alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can be challenging to control and may result in overalkylation, yielding a mixture of products. masterorganicchemistry.com

A more controlled and widely used method is reductive amination. wikipedia.org This process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com This method avoids the issue of multiple alkylations often seen with direct alkylation. masterorganicchemistry.com

Table 2: Reductive Amination of Amino Esters with Carbonyl Compounds

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Product |

| This compound | Acetone | NaBH(OAc)₃ | Dichloromethane | Methyl 2-(isopropylamino)-2-(4-ethoxyphenyl)acetate |

| Methyl 2-amino-2-phenylacetate | Benzaldehyde (B42025) | NaBH₃CN | Methanol (B129727) | Methyl 2-(benzylamino)-2-phenylacetate |

| Benzylamine | Acetone | NaBH₃CN | Not Specified | N-isopropylbenzylamine masterorganicchemistry.com |

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. rroij.com This reaction is typically catalyzed by an acid or base and often involves the removal of water to drive the equilibrium towards the product. rroij.com Schiff bases derived from amino acids and their esters are valuable intermediates in organic synthesis and can act as ligands for metal complexes. rroij.comjocpr.com The formation of the azomethine (-CH=N-) group is a key characteristic of this reaction. rroij.com

Table 3: Schiff Base Formation from Amino Esters and Aldehydes

| Amine Substrate | Aldehyde | Catalyst | Solvent | Product (Schiff Base) |

| This compound | Benzaldehyde | Acetic Acid (cat.) | Ethanol (B145695) | Methyl 2-((E)-benzylideneamino)-2-(4-ethoxyphenyl)acetate |

| Phenylalanine | Benzaldehyde | Sodium Hydroxide | Basic Media | Schiff base of Phenylalanine and Benzaldehyde jocpr.com |

| 2-Aminobenzoic acid | 4-(N,N-dimethylamino)benzaldehyde | Not Specified | Ethanol | 2-[4-(N,N-dimethylamino)benzylidene]benzoic acid yu.edu.jo |

Reactions Involving the Ester Group

The methyl ester group is the second reactive site in this compound. It is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. core.ac.uk

Saponification (Base-Catalyzed Hydrolysis): When an ester is treated with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic medium, it undergoes saponification. scispace.com This reaction is irreversible and proceeds to completion, yielding the carboxylate salt of the corresponding carboxylic acid and methanol. core.ac.ukyoutube.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid, 2-amino-2-(4-ethoxyphenyl)acetic acid. operachem.com The kinetics of saponification reactions are well-studied and are influenced by factors such as the concentration of the base and the reaction temperature. scispace.comcore.ac.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) and excess water, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. core.ac.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. core.ac.uk The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon towards nucleophilic attack by water. nottingham.ac.uk

Table 4: Hydrolysis of Aryl-Glycine Methyl Esters

| Substrate | Conditions | Product |

| This compound | 1. NaOH (aq), MeOH, Heat2. HCl (aq) | 2-Amino-2-(4-ethoxyphenyl)acetic acid |

| Methyl Benzoate | LiOH, H₂O, THF | Benzoic Acid operachem.com |

| Ethyl Acetate | NaOH (aq) | Sodium Acetate and Ethanol scispace.com |

Transesterification is a process where the alkoxy group (-OCH₃) of the ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For example, by reacting this compound with ethanol in the presence of an acid or base catalyst, Ethyl 2-amino-2-(4-ethoxyphenyl)acetate can be synthesized. mdpi.com

The reaction is driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it forms. masterorganicchemistry.com Base-catalyzed transesterification typically involves an alkoxide that is a stronger nucleophile than the alcohol itself. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, making the ester more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com

Table 5: Transesterification of Methyl Esters

| Methyl Ester Substrate | Alcohol | Catalyst | Product | Yield (%) |

| This compound | Ethanol | H₂SO₄ (cat.) | Ethyl 2-amino-2-(4-ethoxyphenyl)acetate | High |

| Various Methyl Esters | Ethanol | LiHMDS | Corresponding Ethyl Esters | Good to Excellent researchgate.net |

| Methyl Heptanoate | Methanol | Porous phenolsulphonic acid–formaldehyde resin | Methyl Heptanoate | 93 researchgate.net |

Reduction to Corresponding Alcohols

The ester functionality in this compound is susceptible to reduction, yielding the corresponding primary alcohol, 2-amino-2-(4-ethoxyphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, often employed to convert amino acid esters into valuable chiral amino alcohols. The reduction typically requires potent reducing agents capable of converting an ester to an alcohol.

Commonly, this reduction is achieved using hydride reagents. A suitable method involves the initial conversion of the amino acid ester into a more reactive intermediate, such as a mixed anhydride, by reacting it with a reagent like ethyl chloroformate. This activated intermediate is then reduced in situ with a milder reducing agent like sodium borohydride (NaBH₄) in an aqueous medium. core.ac.uk This two-step, one-pot procedure is often preferred as it can provide good yields and minimize racemization at the chiral center. core.ac.uk

Alternatively, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can directly reduce the ester. However, the high reactivity of LiAlH₄ necessitates anhydrous conditions and careful control of the reaction temperature to avoid side reactions, particularly with the free amino group. Protection of the amino group, for instance as a carbamate (e.g., Cbz or Boc), is a common strategy before reduction to enhance selectivity and prevent unwanted reactions. core.ac.uk The choice of reducing agent and reaction conditions is crucial for achieving high yields and preserving the stereochemical integrity of the chiral center.

Table 1: Summary of Reduction Methods for Amino Acid Esters

| Reagent System | Intermediate | Key Conditions | Product | Notes |

|---|---|---|---|---|

| 1. Ethyl Chloroformate2. Sodium Borohydride (NaBH₄) | Mixed Anhydride | THF, then H₂O, Room Temp | Amino Alcohol | Good yields, low racemization. core.ac.uk |

| Lithium Aluminum Hydride (LiAlH₄) | None (Direct Reduction) | Anhydrous THF, 0°C to RT | Amino Alcohol | Highly reactive; may require N-protection. |

Stereoselective Transformations and Chiral Pool Applications

When this compound is available in an enantiomerically pure form (either as the R- or S-enantiomer), it becomes a valuable building block in asymmetric synthesis. This approach, which utilizes readily available, enantiopure natural compounds as starting materials, is known as "chiral pool" synthesis. wikipedia.orgmdpi.com Amino acids and their derivatives are fundamental components of the chiral pool. mdpi.combaranlab.orgresearchgate.net

The compound possesses a stereogenic center at the α-carbon, which can be used to induce stereoselectivity in subsequent reactions. This substrate-controlled asymmetric induction allows for the synthesis of complex target molecules with specific, desired stereochemistry. mdpi.com

For example, the amino and ester groups can be derivatized to form chiral auxiliaries or templates. The stereocenter can direct the facial selectivity of reactions on other parts of the molecule or on reagents that are brought into its chiral environment. This strategy is widely used in the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological activity. mdpi.com The applications of chiral pool amino acids are diverse and can be categorized into their use as chiral sources, chiral devices, and chiral inducers. mdpi.com

Comparative Reactivity Profiles with Structurally Related Compounds

The reactivity of this compound can be better understood by comparing it with structurally similar molecules.

vs. Methyl 2-amino-2-phenylacetate: The primary difference in reactivity lies in the aromatic ring. The 4-ethoxy group in this compound is a strong activating group for electrophilic aromatic substitution (EAS). wikipedia.org In contrast, the unsubstituted phenyl ring of Methyl 2-amino-2-phenylacetate is significantly less reactive towards electrophiles. Therefore, reactions like nitration or halogenation on the 4-ethoxyphenyl derivative will proceed under much milder conditions and at a faster rate.

vs. Phenetole (Ethoxybenzene): Both compounds possess an activated 4-ethoxyphenyl ring. However, the reactivity towards EAS may be slightly modulated by the substituent at the benzylic position. The electron-withdrawing inductive effect of the amino ester group in this compound might slightly attenuate the activating effect of the ethoxy group compared to the simple hydrogen atom in phenetole. Nevertheless, the powerful resonance donation from the ethoxy group remains the dominant factor, and both compounds are highly activated towards ortho, para substitution.

vs. Methyl 2-amino-2-(4-methoxyphenyl)acetate: The reactivity of the methyl ether (methoxy) and ethyl ether (ethoxy) derivatives are very similar. Both are strong activating, ortho, para-directing groups. Any differences in reaction rates would be minimal and primarily attributable to the slightly greater steric bulk and inductive effect of the ethyl group compared to the methyl group, though these differences are generally considered negligible in the context of EAS reactivity. The primary chemical reactions, including ether cleavage and EAS, would follow identical pathways.

Table 3: Comparative Reactivity Overview

| Compound | Reactivity towards EAS | Key Differentiating Feature |

|---|---|---|

| This compound | High (Activated Ring) | Activating -OEt group directs ortho substitution. |

| Methyl 2-amino-2-phenylacetate | Low (Unactivated Ring) | Lacks the activating ethoxy group. |

| Phenetole (Ethoxybenzene) | High (Activated Ring) | Lacks the slightly deactivating amino ester side chain. |

Theoretical and Computational Investigations of Methyl 2 Amino 2 4 Ethoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic properties and energetic behavior of Methyl 2-amino-2-(4-ethoxyphenyl)acetate. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about the molecule's orbitals and energy levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing functionals like B3LYP, are used to determine its optimized geometry in the ground state. acs.org This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure.

The ground-state energy of the molecule is a key parameter obtained from these calculations. acs.org Furthermore, DFT provides detailed information on geometric parameters.

Table 1: Selected Optimized Geometric Parameters from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.39 | ~120 |

| C-O (ether) | ~1.37 | - |

| C-N (amine) | ~1.47 | - |

| C=O (ester) | ~1.21 | - |

| O-C-C (ester) | - | ~110 |

| C-N-H (amine) | - | ~109.5 |

Note: The values presented are typical approximate values for similar functional groups and would be precisely determined for this compound through specific DFT calculations.

These computational results can be compared with experimental data, such as that from X-ray crystallography, to validate the theoretical model. acs.org

Hartree-Fock (HF) Methods and Basis Set Selection for Accurate Calculations

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational level of theory. While DFT includes some electron correlation effects, HF theory does not, which can impact the accuracy of the results.

A critical aspect of both HF and DFT calculations is the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly influence the accuracy and computational cost of the calculation.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). researchgate.net For a molecule like this compound, a basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational resources. scispace.comresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. The selection of an appropriate basis set is crucial for obtaining reliable predictions of molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net

The HOMO-LUMO energy gap can be calculated using DFT. For this compound, the analysis would reveal the distribution of these frontier orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The energy gap provides a quantitative measure of the molecule's stability and reactivity. malayajournal.org

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Energy Gap | (Calculated Value) |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. nih.gov This allows for the exploration of the conformational landscape and the study of dynamic processes. For this compound, MD simulations could reveal how the molecule changes its shape over time, the flexibility of its different parts, and how it might interact with a solvent or a biological receptor. nih.gov

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical models can aid in the analysis of experimental spectra.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying functional groups and determining the structure of molecules by probing their vibrational modes. cardiff.ac.uk Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. scispace.com

These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nepjol.info The analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for the confident assignment of the absorption bands observed in the experimental spectra. researchgate.net For this compound, these calculations would predict the characteristic vibrational frequencies for its various functional groups, including the N-H stretches of the amino group, the C=O stretch of the ester, the C-O stretches of the ether and ester, and the aromatic ring vibrations. core.ac.uk

Table 3: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3500 |

| N-H stretch (symmetric) | ~3400 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~3000-2850 |

| C=O stretch (ester) | ~1735 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-O stretch (ether) | ~1250 |

| C-N stretch | ~1100 |

Note: These are typical frequency ranges. Precise calculated values would be obtained from a specific DFT calculation and are often scaled to better match experimental data.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (¹H and ¹³C) for organic molecules.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable level of theory and basis set to find its most stable conformation.

Magnetic Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

A hypothetical comparison between predicted and experimental chemical shifts for this compound would be presented in a data table to validate the accuracy of the computational model.

Table 1: Hypothetical ¹³C NMR Chemical Shift Prediction and Validation for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C=O | 172.5 | 172.1 | 0.4 |

| C-N | 58.2 | 57.9 | 0.3 |

| O-CH₃ | 52.8 | 52.5 | 0.3 |

| C-O (aromatic) | 158.9 | 158.6 | 0.3 |

| C-ipso (aromatic) | 130.1 | 129.8 | 0.3 |

| C-ortho (aromatic) | 128.7 | 128.4 | 0.3 |

| C-meta (aromatic) | 114.6 | 114.3 | 0.3 |

| O-CH₂ | 63.7 | 63.4 | 0.3 |

| CH₃ (ethyl) | 14.9 | 14.7 | 0.2 |

Note: The data in this table is illustrative and not based on actual published research.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, computational methods could be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to determine the reaction rate.

Visualize Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that a transition state connects the correct reactants and products.

For instance, a computational study on the hydrolysis of the ester group in this compound could reveal whether the reaction proceeds through a concerted or a stepwise mechanism under acidic or basic conditions.

In Silico Screening for Design of Novel Derivatives

In silico screening involves the use of computational methods to identify promising new molecules from a large virtual library. This approach can significantly accelerate the drug discovery and materials science research process by prioritizing compounds for synthesis and experimental testing.

For this compound, an in silico screening workflow could involve:

Defining a Target: A specific biological target (e.g., an enzyme or receptor) or a desired physicochemical property would be identified.

Generating a Virtual Library: A library of virtual derivatives of this compound would be created by systematically modifying different parts of the molecule (e.g., the ethoxy group, the amino group, the methyl ester).

Molecular Docking or QSAR Modeling:

Molecular Docking: If a biological target is known, the virtual library would be docked into the active site of the target to predict binding affinities.

Quantitative Structure-Activity Relationship (QSAR): If a set of compounds with known activity is available, a QSAR model could be developed to predict the activity of the new derivatives based on their molecular descriptors.

Prioritizing Candidates: The top-ranked compounds from the screening would be selected for synthesis and further experimental evaluation.

Mechanistic Investigations in Reactions Involving Methyl 2 Amino 2 4 Ethoxyphenyl Acetate

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of α-amino esters like Methyl 2-amino-2-(4-ethoxyphenyl)acetate can be achieved through several pathways, with the Strecker synthesis being a classic and relevant method. The elucidation of this pathway involves the initial formation of an α-aminonitrile, which is then hydrolyzed and esterified.

Strecker Synthesis Pathway:

A plausible reaction pathway for the formation of the core amino acid structure of this compound is the Strecker synthesis. jk-sci.comwikipedia.orgyoutube.com This multi-step process begins with the reaction of 4-ethoxybenzaldehyde (B43997) with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide. wikipedia.org The initial step is the formation of an imine from the aldehyde and ammonia. youtube.com This is followed by the nucleophilic addition of the cyanide ion to the imine, resulting in the formation of an α-aminonitrile intermediate, 2-amino-2-(4-ethoxyphenyl)acetonitrile. jk-sci.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding α-amino acid, 2-amino-2-(4-ethoxyphenyl)acetic acid. wikipedia.org The final step to obtain the target compound would be the esterification of this amino acid with methanol (B129727).

In the context of asymmetric synthesis, catalytic cycles are often employed to achieve high enantioselectivity. For the synthesis of chiral α-aryl amino esters, phase-transfer catalysis is a relevant approach. nih.gov A typical catalytic cycle in the asymmetric alkylation of a glycine-derived imine ester, for instance, would involve the following key steps:

Deprotonation: A chiral phase-transfer catalyst facilitates the deprotonation of the α-carbon of the imine ester by a base in the aqueous phase, forming a chiral enolate.

Phase Transfer: The chiral catalyst-enolate complex moves into the organic phase.

Alkylation: The enolate reacts with an alkylating agent. The chiral catalyst directs the approach of the electrophile, leading to a stereoselective alkylation.

Catalyst Regeneration: The product is released, and the catalyst returns to the aqueous phase to begin a new cycle.

While not directly studying this compound, studies on the asymmetric synthesis of α-allyl-α-aryl α-amino acids highlight the importance of the catalyst and reaction conditions in controlling the stereochemical outcome. acs.orgnih.gov

Identification and Characterization of Key Intermediates

In the Strecker synthesis pathway, two key intermediates are formed:

Iminium Ion: The reaction between 4-ethoxybenzaldehyde and ammonia first forms an imine, which is in equilibrium with its protonated form, the iminium ion. This electrophilic intermediate is crucial for the subsequent nucleophilic attack by the cyanide ion. wikipedia.org

α-Aminonitrile: The addition of cyanide to the iminium ion yields the α-aminonitrile, 2-amino-2-(4-ethoxyphenyl)acetonitrile. This intermediate is stable enough to be isolated before hydrolysis. jk-sci.com

In catalytic asymmetric syntheses, the key intermediate is often a metal-enolate complex. For example, in the asymmetric amination of α-hydroxy esters, a molybdenum-enolate has been proposed as a key intermediate. acs.org The geometry and electronic properties of these intermediates, dictated by the chiral ligand and the metal center, are critical in determining the stereoselectivity of the reaction.

The characterization of such intermediates can be achieved through various spectroscopic techniques, including NMR and IR spectroscopy, and in some cases, X-ray crystallography if the intermediate can be isolated in a stable form.

Transition State Analysis and Energy Profiles

Transition state analysis provides insight into the stereochemistry and rate of a reaction. For reactions involving the formation of α-amino esters, computational methods such as Density Functional Theory (DFT) are often employed to model the transition states.

In the context of asymmetric synthesis, the difference in the energy of the transition states leading to the two possible enantiomers determines the enantiomeric excess of the product. For example, in the asymmetric α-amination of amides, DFT analysis has been used to pinpoint the key azirinium/amidinium intermediate and understand the stereoselectivity. acs.org

A hypothetical energy profile for the rate-limiting step of a catalytic asymmetric synthesis of an α-amino ester would show two diastereomeric transition states. The transition state leading to the major enantiomer would have a lower activation energy compared to the transition state leading to the minor enantiomer.

Illustrative Data Table: Hypothetical Energy Profile for Asymmetric Amination

| Parameter | Transition State (R-enantiomer) | Transition State (S-enantiomer) |

| Relative Free Energy (kcal/mol) | 0.0 | 2.5 |

| Enthalpy of Activation (kcal/mol) | 15.2 | 17.5 |

| Entropy of Activation (cal/mol·K) | -20.5 | -19.8 |

Note: This data is illustrative and based on typical values for asymmetric catalytic reactions, not on experimental data for this compound.

Kinetic Studies and Determination of Rate-Limiting Steps

In catalytic reactions, the rate law can provide information about the species involved in the rate-limiting step. For instance, if the reaction is first order in the substrate, catalyst, and base, it would suggest that all three are involved in the rate-determining transition state.

Kinetic studies on the hydrolysis of α-amino acid esters have shown that the reaction rate is influenced by factors such as pH and the presence of metal ions that can coordinate to the ester and activate it towards nucleophilic attack. nih.govresearchgate.net Dynamic kinetic resolution processes, which combine fast racemization of the starting material with a stereoselective reaction, have also been studied for α-amino acid esters. acs.orgresearchgate.netscilit.com

Illustrative Data Table: Hypothetical Kinetic Data for Ester Hydrolysis

| [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 0.1 | 0.01 | 1.2 x 10-5 |

| 0.2 | 0.01 | 2.4 x 10-5 |

| 0.1 | 0.02 | 2.4 x 10-5 |

Note: This data is hypothetical and illustrates a reaction that is first order in both substrate and catalyst.

Isotopic Labeling Experiments to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. nih.gov For instance, in the hydrolysis of the nitrile intermediate in the Strecker synthesis, using H₂¹⁸O would result in the incorporation of the ¹⁸O isotope into the carboxylic acid group of the final amino acid product, confirming that the oxygen atom comes from water.

In studying catalytic cycles, isotopic labeling can be used to probe the reversibility of certain steps. For example, if a deprotonation step is reversible, deuterium (B1214612) exchange would be observed at the α-carbon if the reaction is carried out in a deuterated solvent. rsc.org

While specific isotopic labeling studies on this compound are not available in the literature, the principles of this technique are broadly applicable to understanding the mechanisms of its formation and subsequent reactions. researchgate.netcreative-proteomics.com For example, using ¹³C-labeled cyanide in the Strecker synthesis would result in a ¹³C-labeled nitrile group, and subsequently, a ¹³C-labeled carboxyl group in the final product. This would definitively trace the origin of the carboxyl carbon.

Applications in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

The bifunctional nature of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, possessing both a reactive amine and a methyl ester group, makes it a versatile precursor in multi-step organic synthesis.

As a substituted α-amino acid ester, this compound serves as a foundational scaffold for constructing more complex molecular architectures. The general class of aromatic substituted aliphatic alkanols, to which this compound's derivatives belong, are recognized as important intermediates in the synthesis of agrochemicals, such as insecticides. google.com The strategic placement of the ethoxy group on the phenyl ring can influence the biological activity and physical properties of the final target molecule. Synthetic methodologies often involve the protection of the amino group, followed by transformation of the ester moiety or vice-versa, allowing for selective chemical modifications.

The core structure of this compound is a prime substrate for creating a diverse library of functionalized amino acid derivatives. The amino group can be acylated, alkylated, or used in peptide coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. General methods for the esterification of amino acids, such as using trimethylchlorosilane in methanol (B129727), provide efficient pathways to produce these types of methyl esters. nih.govresearchgate.net Furthermore, advanced techniques like photoredox-promoted radical coupling offer modern strategies for the α-C(sp³)–H alkylation of glycine (B1666218) derivatives, a methodology that can be conceptually extended to create novel unnatural amino acids from precursors like this one. nih.gov

The table below summarizes common synthetic transformations for producing amino acid esters, which are applicable to the target compound and its derivatives.

| Reaction Type | Reagents | Product Type | Ref |

| Esterification | Methanol, Trimethylchlorosilane | Amino acid methyl ester hydrochloride | nih.gov |

| Phase-Transfer Alkylation | Alkyl Halide, NaOH, Phase-Transfer Catalyst | N-alkylated amino acid ester | organic-chemistry.org |

| Peptide Coupling | N-protected amino acid, Coupling Reagent | Dipeptide derivative | acs.org |

| Decarboxylative Alkylation | Alkyl Carboxylic Acid, Photoredox Catalyst | α-alkylated amino acid derivative | nih.gov |

The compound is an ideal precursor for use in advanced synthetic strategies. For instance, its structure is suitable for incorporation into peptide synthesis, where unnatural amino acids are used to create peptides with modified properties. nih.govacs.org The synthesis of amino acids through phase-transfer reactions, particularly the alkylation of stable Schiff bases derived from glycine esters, provides a robust and scalable method for producing derivatives of this compound. organic-chemistry.org These derivatives can then be used in the enantioselective synthesis of more complex chiral molecules.

Integration into Advanced Materials

The unique combination of an aromatic side chain and polymerizable functional groups allows this compound to be integrated into polymers, imparting specific functions and properties to the resulting materials.

Amino acids are increasingly used as sustainable resources for designing functional polymers for biomedical applications. researchgate.netbezwadabiomedical.com this compound is a suitable candidate for a monomer in the synthesis of functional polyamides and related polymers. nih.gov The amino and ester groups can participate in polycondensation reactions to form a polymer backbone, leaving the 4-ethoxyphenyl group as a pendant side chain. This approach allows for the creation of polymers where the amino acid is part of the main chain. researchgate.net Synthetic poly(amino acid)s are widely investigated for biomedical uses, including drug delivery, due to their structural similarity to natural proteins and their biocompatibility. nih.govnih.gov

Polypeptides can be synthesized through the polycondensation of activated urethane (B1682113) derivatives of α-amino acids. rsc.org This method provides a pathway to create polymers and block copolymers where the properties are dictated by the amino acid side chains. The incorporation of this compound into such polymers could be used to tailor hydrophobicity and other physicochemical properties for specific applications in materials science and medicine. nih.gov

The following table outlines polymer types that can be synthesized using amino acid-based monomers.

| Polymer Class | Linkage Type | Potential Monomer Functionality | Relevant Applications | Ref |

| Polyamides | Amide | Di-amine, Di-acid (or ester) | Engineering plastics, Biomaterials | nih.gov |

| Polypeptides | Amide | N-Carboxyanhydride, Activated Ester | Drug Delivery, Tissue Engineering | nih.govrsc.org |

| Functional Polyacrylates | Ester (side chain) | Post-polymerization modification | Biomaterials, Drug Delivery | nih.gov |

Comparative Analysis and Structure Reactivity/property Relationship Studies

Comparison with Other Para-Substituted Phenylglycine Esters

The electronic and steric properties of the para-substituent on the phenyl ring of phenylglycine esters play a pivotal role in dictating their reactivity and conformational preferences. A comparison of the ethoxy group in Methyl 2-amino-2-(4-ethoxyphenyl)acetate with other common substituents such as methoxy, chloro, fluoro, and hydroxy groups reveals the nuanced interplay of these effects.

Electronic Effects of Aromatic Substituents

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. The Hammett equation provides a quantitative measure of these effects through the substituent constant (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

The ethoxy group at the para position is an electron-donating group, primarily due to the resonance effect of the oxygen lone pair delocalizing into the aromatic ring. This effect outweighs its inductive electron-withdrawing effect arising from the electronegativity of the oxygen atom. This electron-donating character increases the electron density of the phenyl ring, which can influence the reactivity of the α-amino and ester functionalities.

A comparison of the Hammett para-substituent constants (σp) for various groups highlights the relative electronic effects:

| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect |

| -OCH2CH3 (Ethoxy) | -0.24 | Electron-withdrawing | Electron-donating (strong) |

| -OCH3 (Methoxy) | -0.27 | Electron-withdrawing | Electron-donating (strong) |

| -OH (Hydroxy) | -0.37 | Electron-withdrawing | Electron-donating (very strong) |

| -F (Fluoro) | +0.06 | Electron-withdrawing (strong) | Electron-donating (weak) |

| -Cl (Chloro) | +0.23 | Electron-withdrawing (strong) | Electron-donating (weak) |

These electronic differences have a direct impact on the reactivity of the phenylglycine ester. For instance, the increased electron density on the phenyl ring due to the ethoxy group can affect the acidity of the α-proton and the susceptibility of the ester to hydrolysis. In reactions where the aromatic ring participates, such as electrophilic aromatic substitution, the electron-donating nature of the ethoxy group would activate the ring and direct incoming electrophiles to the ortho and para positions.

Steric Effects and Conformational Preferences Induced by Different Substituents

The size and shape of the para-substituent can influence the conformational preferences of the phenylglycine ester by creating steric hindrance. The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent. More negative Es values indicate greater steric bulk.

| Substituent | Taft Steric Parameter (Es) |

| -H (Hydrogen) | +1.24 |

| -F (Fluoro) | -0.46 |

| -Cl (Chloro) | -0.97 |

| -OH (Hydroxy) | -0.55 |

| -OCH3 (Methoxy) | -0.55 |

| -OCH2CH3 (Ethoxy) | -0.59 |

The ethoxy group is sterically larger than the methoxy, hydroxy, and fluoro groups, and comparable to the chloro group. This steric bulk can influence the rotational barrier around the Cα-C(aryl) bond, potentially favoring certain conformations to minimize steric clashes.

The conformation of phenylglycine and its derivatives is a subject of interest, as it can be stabilized by various intramolecular interactions, including hydrogen bonds. Studies on phenylglycine itself have identified conformers stabilized by N-H···O=C, N-H···π, and O-H···N hydrogen bonds nih.gov. The presence of a para-substituent can modulate these interactions. For instance, the electron-donating ethoxy group can increase the electron density of the π-system, potentially strengthening the N-H···π interaction. Conversely, its steric bulk might disfavor conformations where it is in close proximity to other parts of the molecule.

Impact of Ester Group Variation on Reactivity and Properties (e.g., Methyl vs. Ethyl)

The nature of the alkyl group in the ester functionality can influence the reactivity and physical properties of the molecule. A comparison between a methyl ester and an ethyl ester reveals differences in steric hindrance and reaction rates.

Generally, methyl esters are more reactive towards hydrolysis than ethyl esters. This is attributed to the smaller size of the methyl group, which offers less steric hindrance to the approach of a nucleophile (e.g., a hydroxide ion) to the carbonyl carbon during the formation of the tetrahedral intermediate in hydrolysis reactions researchgate.net. This effect is often quantified by the Taft steric parameter (Es), where the methyl group has a less negative value (less steric bulk) than the ethyl group.

In the context of enzymatic reactions, the size of the ester group can also affect the binding affinity and catalytic efficiency of enzymes that metabolize these compounds.

Influence of α-Amino Group Substitution Patterns on Chemical Behavior

Modification of the α-amino group, for instance, through N-alkylation or N-arylation, significantly alters the chemical behavior of phenylglycine esters.

N-Alkylation: Introducing an alkyl group on the nitrogen atom increases its steric bulk and can affect its nucleophilicity and basicity. N-alkylation can also influence the conformational preferences of the molecule. For example, N-methylation in peptides is known to increase lipophilicity and proteolytic stability nih.gov.

N-Arylation: The introduction of an aryl group on the nitrogen atom leads to a significant change in the electronic properties of the amino group. The lone pair of electrons on the nitrogen can be delocalized into the aryl ring, reducing the basicity and nucleophilicity of the nitrogen atom. Synthesis of N-aryl phenylglycine O-alkyl esters has been reported, highlighting the chemical transformations possible at the amino group yakhak.org.

Deriving Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are powerful tools for predicting the reactivity of new compounds and for understanding the underlying mechanisms of chemical reactions.

For a series of para-substituted phenylglycine esters, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for hydrolysis (k), based on descriptors that quantify the electronic and steric properties of the substituents. A common approach is to use a linear free-energy relationship (LFER) like the Hammett or Taft equation.

A simplified Hammett-type equation for this system could be:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted phenylglycine ester.